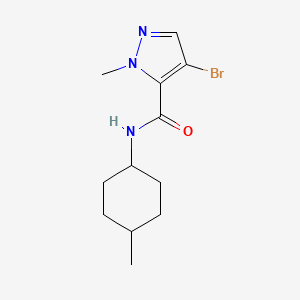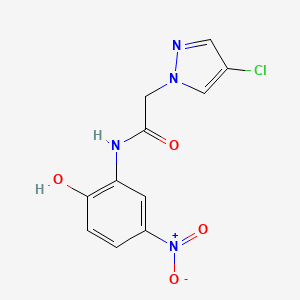![molecular formula C18H20N6O4S3 B14928220 7-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)carbonyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14928220.png)
7-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)carbonyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 7-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)carbonyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a complex organic molecule featuring multiple heterocyclic rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the formation of the pyrazole ring, followed by the introduction of the thiadiazole moiety. The final steps involve the formation of the bicyclic structure and the incorporation of the carboxylic acid group. Common reagents used in these reactions include various chlorides, sulfuric acid, and organic solvents .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability .
化学反应分析
Types of Reactions
This compound can undergo several types of chemical reactions, including:
Oxidation: The sulfur-containing thiadiazole ring can be oxidized under specific conditions.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: Various substituents can be introduced into the pyrazole and thiadiazole rings through nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can lead to sulfoxides or sulfones, while reduction of the carbonyl groups can yield alcohols .
科学研究应用
This compound has a wide range of applications in scientific research, particularly in the fields of:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and thiadiazole rings can bind to active sites on proteins, inhibiting their function and leading to various biological effects. The exact pathways involved depend on the specific application and target .
相似化合物的比较
Similar Compounds
Imidazole derivatives: Known for their broad range of biological activities, including antibacterial and antifungal properties.
Indole derivatives: Possess antiviral, anti-inflammatory, and anticancer activities.
Pyrazoline derivatives: Exhibit antibacterial, antifungal, and anti-inflammatory properties.
Uniqueness
What sets this compound apart is its unique combination of pyrazole and thiadiazole rings, which confer distinct chemical and biological properties. This makes it a valuable candidate for further research and development in various scientific fields .
属性
分子式 |
C18H20N6O4S3 |
|---|---|
分子量 |
480.6 g/mol |
IUPAC 名称 |
7-[(1-ethyl-3-methylpyrazole-4-carbonyl)amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C18H20N6O4S3/c1-4-23-5-11(8(2)22-23)14(25)19-12-15(26)24-13(17(27)28)10(6-29-16(12)24)7-30-18-21-20-9(3)31-18/h5,12,16H,4,6-7H2,1-3H3,(H,19,25)(H,27,28) |
InChI 键 |
HIOKPWKVINOHFF-UHFFFAOYSA-N |
规范 SMILES |
CCN1C=C(C(=N1)C)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC4=NN=C(S4)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(2-bromophenoxy)methyl]-N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]benzamide](/img/structure/B14928150.png)
![4-[({4-[(2-bromophenoxy)methyl]phenyl}carbonyl)amino]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B14928158.png)
![1-(difluoromethyl)-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B14928165.png)

![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-4-nitrobenzamide](/img/structure/B14928178.png)
![2-{[(4E)-1-(2-methylpropyl)-5-oxo-4-(thiophen-2-ylmethylidene)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide](/img/structure/B14928184.png)
![3-[(acetyloxy)methyl]-7-{[(4-chloro-3-methyl-1H-pyrazol-1-yl)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14928190.png)

![4-(2-bromophenyl)-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B14928194.png)
![N-[(E)-{5-[(4-chlorophenoxy)methyl]furan-2-yl}methylidene]-3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B14928198.png)
![3-[(Acetyloxy)methyl]-7-[({5-[(4-bromophenoxy)methyl]furan-2-yl}carbonyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14928202.png)
![N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-2-phenyl-2-(phenylsulfanyl)acetamide](/img/structure/B14928214.png)

![3-{[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]amino}-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B14928228.png)
